molecular formula C50H42O7 B129962 (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one CAS No. 574749-31-8

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one

Cat. No. B129962
M. Wt: 754.9 g/mol
InChI Key: HDERHRIWUDGNGS-DJBVYZKNSA-N
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Description

This compound appears to be a chromenone, which is a class of organic compounds with a backbone of fused benzene and pyran rings. The presence of multiple methoxy and phenylmethoxy groups suggests that it may have interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromenone core, followed by substitution with the appropriate phenylmethoxy groups. This could potentially be achieved through a series of condensation and substitution reactions, but without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The chromenone core provides a rigid, planar structure, onto which the various phenylmethoxy groups are attached. These groups may provide interesting electronic and steric effects that could influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Again, without specific studies or data, it’s difficult to predict the exact chemical reactivity of this compound. However, chromenones in general are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple phenylmethoxy groups could potentially influence its solubility, melting point, boiling point, and other physical properties.


Safety And Hazards

Without specific toxicity data, it’s difficult to comment on the potential safety hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future studies on this compound could involve detailed investigations into its synthesis, reactivity, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and potentially even biological studies if the compound shows promise in this area.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or studies on “(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one”. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H42O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,49-50H,31-35H2/t49-,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERHRIWUDGNGS-DJBVYZKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one

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